2-ethyl-3-fluorophenol
Description
2-Ethyl-3-fluorophenol (hypothetical structure: C₈H₉FO) is a substituted phenol featuring an ethyl group at the 2-position and a fluorine atom at the 3-position of the aromatic ring. Substituted phenols like this are critical intermediates in pharmaceuticals, agrochemicals, and material science due to their tunable electronic and steric properties. The ethyl group enhances lipophilicity, while fluorine modulates acidity and reactivity .
Properties
CAS No. |
950519-97-8 |
|---|---|
Molecular Formula |
C8H9FO |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3-fluorophenol can be achieved through several methods. One common approach involves the fluorination of 2-ethylphenol using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction typically takes place in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the direct fluorination of 2-ethylphenol using elemental fluorine gas in the presence of a catalyst. This process requires careful control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or other reduced products.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic compounds.
Reduction: Corresponding alcohols or reduced phenolic derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-ethyl-3-fluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethyl-3-fluorophenol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds are selected for comparison based on substituent type, position, and functional group similarity:
Key Observations:
- Acidity: Fluorine’s electron-withdrawing (EW) effect increases phenol acidity. However, the ethyl group (electron-donating, ED) in this compound likely reduces acidity compared to 2-fluorophenol .
- Lipophilicity: Ethyl and chloro substituents enhance lipid solubility, making 3-chloro-2-ethyl-4-fluorophenol and this compound more suitable for hydrophobic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
